molecular formula C11H18O B12645285 1-Cyclohexene-1-propanal, 4,4-dimethyl- CAS No. 850997-10-3

1-Cyclohexene-1-propanal, 4,4-dimethyl-

Cat. No.: B12645285
CAS No.: 850997-10-3
M. Wt: 166.26 g/mol
InChI Key: IHMKWBJKOWYASH-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-propanal, 4,4-dimethyl- is a cyclohexene derivative featuring a propanal (CH₂CH₂CHO) substituent at position 1 and two methyl groups at position 4 of the cyclohexene ring. Cyclohexene derivatives are widely studied for their applications in medicinal chemistry, organic synthesis, and materials science due to their conformational flexibility and reactivity .

Properties

CAS No.

850997-10-3

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3-(4,4-dimethylcyclohexen-1-yl)propanal

InChI

InChI=1S/C11H18O/c1-11(2)7-5-10(6-8-11)4-3-9-12/h5,9H,3-4,6-8H2,1-2H3

InChI Key

IHMKWBJKOWYASH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=CC1)CCC=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexene-1-propanal, 4,4-dimethyl- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexene with a suitable alkylating agent, followed by the introduction of the propanal group. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of 1-Cyclohexene-1-propanal, 4,4-dimethyl- may involve large-scale alkylation reactions using specialized equipment to ensure high yield and purity. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexene-1-propanal, 4,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propanal group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

1-Cyclohexene-1-propanal, 4,4-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexene-1-propanal, 4,4-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may undergo various biochemical transformations, leading to the formation of active metabolites that exert their effects through specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Cyclohexene Backbones

N-Dde Lipoamino Acids (N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl derivatives)
  • Structure : Contains a 4,4-dimethyl-2,6-dioxocyclohexene core instead of a propanal group.
  • Synthesis: Prepared via reaction of 2-acetyldimedone with amines in refluxing ethanol, yielding stable intermediates for solid-phase peptide synthesis .
  • Stability : Resistant to acidic and mild basic conditions but cleaved by hydrazine or hydroxylamine, enabling selective deprotection in drug synthesis .
  • Applications : Used in glycopeptides and somatostatin analogs due to orthogonal protecting group strategies .
Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate
  • Structure: Features a cyclohexenone ring (2-oxo group) with furan and ethoxyphenyl substituents.
  • Synthesis: Synthesized via Claisen-Schmidt condensation under basic conditions (10% NaOH in ethanol) with 70% yield .
  • Bioactivity : Exhibits anticonvulsant, antimalarial, and antitumor properties, highlighting the role of electron-withdrawing groups (e.g., ketone) in medicinal activity .
Bicyclic Terpenes (e.g., α-Pinene)
  • Structure : Bicyclic frameworks (e.g., bicyclo[3.1.1]hept-2-ene) with methyl substituents.
  • Applications : Used in fragrances and as natural product precursors. The rigid bicyclic structure contrasts with the planar cyclohexene-propanal system, reducing aldehyde-like reactivity .

Functional Group Comparison

Compound Key Functional Groups Reactivity/Stability Applications
1-Cyclohexene-1-propanal Aldehyde, cyclohexene, 4,4-dimethyl Aldehyde prone to oxidation; stabilized by methyl groups Potential synthon for crosslinking or condensation reactions
N-Dde Lipoamino Acids Dioxocyclohexene, ethylidene Stable under acidic conditions; cleaved by nucleophiles Drug synthesis (orthogonal protection)
Cyclohexenone derivatives Ketone, ester, aryl groups Ketone enhances bioactivity; ester allows derivatization Anticancer, antifungal agents

Stability and Reactivity

  • The aldehyde group in 1-cyclohexene-1-propanal is more reactive than ketones or esters in N-Dde and cyclohexenone derivatives, making it susceptible to nucleophilic attacks or polymerization.
  • Methyl groups at position 4 may sterically hinder reactions at the cyclohexene double bond, a feature shared with N-Dde compounds .

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